molecular formula C5H2F3IN2 B1407600 2-Iodo-3-trifluoromethyl-pyrazine CAS No. 1286744-15-7

2-Iodo-3-trifluoromethyl-pyrazine

Cat. No.: B1407600
CAS No.: 1286744-15-7
M. Wt: 273.98 g/mol
InChI Key: RTLPJOKBLILHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3-trifluoromethyl-pyrazine is a heterocyclic organic compound with the molecular formula C6H3F3IN2.

Biochemical Analysis

Biochemical Properties

2-Iodo-3-trifluoromethyl-pyrazine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds . This interaction involves the transfer of organic groups from boron to palladium, highlighting the compound’s role in facilitating these reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to participate in Suzuki–Miyaura coupling reactions is a key aspect of its molecular mechanism, as it facilitates the formation of carbon-carbon bonds through the transfer of organic groups .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the halogenation of 3-trifluoromethyl-pyrazine using iodine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for 2-Iodo-3-trifluoromethyl-pyrazine may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-trifluoromethyl-pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate are commonly used.

Major Products

    Substitution Reactions: Products include various substituted pyrazines, depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyrazine ring with aryl boronic acids.

Scientific Research Applications

2-Iodo-3-trifluoromethyl-pyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-3-trifluoromethyl-pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    2-Iodo-3-trifluoromethyl-benzene: Contains a benzene ring with similar substituents.

Uniqueness

2-Iodo-3-trifluoromethyl-pyrazine is unique due to the combination of the pyrazine ring and the trifluoromethyl group, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex molecules and enhance its potential biological activities .

Properties

IUPAC Name

2-iodo-3-(trifluoromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3IN2/c6-5(7,8)3-4(9)11-2-1-10-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLPJOKBLILHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-3-trifluoromethyl-pyrazine
Reactant of Route 2
Reactant of Route 2
2-Iodo-3-trifluoromethyl-pyrazine
Reactant of Route 3
2-Iodo-3-trifluoromethyl-pyrazine
Reactant of Route 4
Reactant of Route 4
2-Iodo-3-trifluoromethyl-pyrazine
Reactant of Route 5
2-Iodo-3-trifluoromethyl-pyrazine
Reactant of Route 6
Reactant of Route 6
2-Iodo-3-trifluoromethyl-pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.